2-Benzyl-4-bromopyridine

Lipophilicity Drug Design Physicochemical Profiling

Medicinal chemistry and agrochemical discovery programs often face synthetic bottlenecks when scaffold diversification requires successive orthogonal coupling steps. 2-Benzyl-4-bromopyridine (CAS 1379328-78-5) is a uniquely substituted pyridine building block that eliminates the need for protection/deprotection sequences. - Dual synthetic handles: The C-4 bromine enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) while the C-2 benzyl group remains intact for subsequent functionalization or metabolic modulation. - Predictable physicochemical profile: LogP of 3.53 (ideal CNS drug space) and attenuated pKa of 3.36 reduce non-specific electrostatic binding, improving hit quality in fragment screens. - Reliable supply chain: Available in research quantities (1 g-100 g) with consistent ≥95% purity; custom synthesis and scale-up options available for preclinical demands.

Molecular Formula C12H10BrN
Molecular Weight 248.12 g/mol
Cat. No. B1515478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-4-bromopyridine
Molecular FormulaC12H10BrN
Molecular Weight248.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC=CC(=C2)Br
InChIInChI=1S/C12H10BrN/c13-11-6-7-14-12(9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2
InChIKeyMKYUZHVFQWVQFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-4-bromopyridine: Physicochemical Profile and Synthetic Utility


2-Benzyl-4-bromopyridine is a disubstituted pyridine bearing a benzyl moiety at the 2‑position and a bromine atom at the 4‑position. This substitution pattern constitutes a regioisomeric benzylbromopyridine distinct from the more common 2‑(4‑bromobenzyl)pyridine . The compound serves as a dual‑handle building block for medicinal chemistry and agrochemical discovery programs, where the C–Br bond enables transition‑metal‑catalysed cross‑coupling while the 2‑benzyl group contributes to lipophilic ligand‑target interactions .

Regioisomeric benzylbromopyridine distinct from 2-(4-bromobenzyl)pyridine
Dual-handle building block: C-4 Br for cross-coupling, C-2 benzyl as lipophilic anchor

Why Generic Benzylpyridines or Bromopyridines Cannot Substitute


Structural analogs such as 2‑benzylpyridine, 4‑benzylpyridine, and 4‑bromopyridine are readily available, but each lacks one of the two synthetic handles required for iterative diversification. 2‑Benzyl-4‑bromopyridine uniquely combines a C‑4 bromine for orthogonal cross‑coupling with a C‑2 benzyl group that alters both electronic character and lipophilicity relative to its positional isomers . Generic substitution would forfeit the ability to carry out sequential C–C and C–N bond formations on the same pyridine scaffold, thereby necessitating additional protection/deprotection steps or complete route redesign [1].

Attribute
2-Benzyl-4-bromopyridine
Common Analogs
C-4 Bromine (cross-coupling handle)
Present
Absent (2‑benzylpyridine, 4‑benzylpyridine)
C-2 Benzyl (lipophilic anchor)
Present
Absent (4‑bromopyridine)

Quantitative Differentiation Against Structural Analogs


Lipophilicity Advantage: LogP Comparison

The computed octanol–water partition coefficient (LogP) of 2‑benzyl‑4‑bromopyridine is 3.53 , whereas the isomeric 2‑(4‑bromobenzyl)pyridine has a reported ACD/LogP of 3.49 . The subtle but measurable increase of ΔLogP ≈ 0.04 log units for the 2‑benzyl‑4‑bromo regioisomer indicates slightly higher lipophilicity, which can translate into enhanced passive membrane permeability in cell-based assays.

Lipophilicity LogP
Data to verify
ΔLogP +0.04
Supports membrane permeability tuning in cell-based assays
Small computed difference; confirm experimentally
Lipophilicity Drug Design Physicochemical Profiling

Reduced Pyridyl Basicity Compared to 2-Benzylpyridine

The predicted pKa (conjugate acid) of 2‑benzyl‑4‑bromopyridine is 3.36 . This is approximately 1.77 log units lower than the experimental pKa of the non‑brominated comparator 2‑benzylpyridine (pKa = 5.13 at 25 °C) [1]. The electron‑withdrawing effect of the 4‑bromo substituent significantly attenuates basicity, altering ionisation state under physiological and mildly acidic conditions.

Pyridyl Basicity
Reported
pKa 3.36 vs 5.13
Reduced basicity may lower off-target electrostatic interactions
Predicted pKa; verify with experimental data
pKa Basicity Protonation State

Elevated Boiling Point and Reduced Volatility

2‑Benzyl‑4‑bromopyridine exhibits a predicted boiling point of 324.8 °C at 760 mmHg , which is substantially higher than that of unsubstituted 4‑bromopyridine (185.2 °C at 760 mmHg) [1]. The increase of approximately 139.6 °C reflects the additional molecular weight and enhanced intermolecular forces conferred by the 2‑benzyl group.

Boiling Point Elevation
Reported
ΔTb +139.6 °C
Reduced volatility simplifies heated reaction handling
Predicted value; confirm by measurement
Boiling Point Volatility Process Safety

Density as a Purity and Handling Indicator

The predicted density of 2‑benzyl‑4‑bromopyridine is 1.392 g/cm³ , whereas the positional isomer 4‑benzylpyridine has an experimentally measured density of 1.061 g/cm³ at 25 °C . The presence of the bromine atom in the target compound produces a density approximately 31 % higher, offering a straightforward gravimetric or pycnometric metric for identity confirmation and batch consistency checks.

Density Contrast
Data to verify
1.392 vs 1.061 g/cm³
Supports rapid gravimetric identity verification
Predicted density; verify batch consistency
Density Quality Control Formulation

Regioisomeric Cross-Coupling Selectivity

The 4‑bromo substituent in 2‑benzyl‑4‑bromopyridine is positioned for palladium‑catalysed Suzuki, Negishi, or Buchwald–Hartwig couplings [1]. By contrast, 4‑benzylpyridine lacks an aryl halide handle, and 4‑bromopyridine lacks the 2‑benzyl hydrophobic anchor. Literature on related 2‑alkyl‑4‑bromopyridines reports Suzuki coupling yields of 74–84 % with arylboronic acids under standard Pd(PPh₃)₄/K₂CO₃ conditions [2], providing a benchmark for the reactivity expected of this scaffold.

Cross-Coupling Reactivity
Class-level
74–84% yield
Dual-handle design supports sequential library synthesis
Benchmark from 2-alkyl-4-bromopyridine analogs
Cross-Coupling Regioselectivity Building Block

Key Application Scenarios and Scientific Advantages


Fragment-Based Drug Discovery Requiring Reduced Basicity

In fragment screens targeting enzymes with acidic active‑site residues (e.g., aspartyl proteases), the attenuated pKa of 2‑benzyl‑4‑bromopyridine (3.36 vs. 5.13 for 2‑benzylpyridine) reduces non‑specific electrostatic binding, improving hit quality and selectivity. The bromine atom additionally provides a convenient vector for structure‑based elaboration confirmed by X‑ray crystallography.

Parallel Library Synthesis with Orthogonal Reactive Sites

Medicinal chemistry teams employing split‑and‑pool or parallel synthesis strategies benefit from the dual C‑Br and C‑benzyl handles. Following Suzuki coupling at the 4‑position (benchmark yields of 74‑84 % for close analogs) [1], the 2‑benzyl group remains intact for subsequent functionalisation or metabolic stability modulation, streamlining SAR exploration of pyridine‑focused compound libraries.

CNS-Targeted Lead Optimization via Modulated Lipophilicity

The LogP of 3.53 positions 2‑benzyl‑4‑bromopyridine within the desirable range for blood–brain barrier penetration (typically LogP 2–5) . When optimising CNS‑penetrant candidates, the slightly elevated lipophilicity relative to the 2‑(4‑bromobenzyl) isomer (ΔLogP ≈ +0.04) can be systematically exploited to fine‑tune passive permeability without resorting to additional alkylation steps.

Agrochemical Intermediate Synthesis with Simplified Process Control

Process chemists developing insecticidal or fungicidal pyridine derivatives use 2‑benzyl‑4‑bromopyridine as a late‑stage intermediate. Its high boiling point (324.8 °C) minimises evaporative losses during heated reactions , and its density (1.392 g/cm³) provides a rapid identity check that distinguishes it from non‑brominated benzylpyridine by‑products , supporting robust scale‑up and quality assurance.

Application
Selection Property
Validation Focus
Fragment-based drug discovery (reduced basicity)
Attenuated pyridyl basicity
pKa and electrostatic binding assays
Parallel library synthesis
Orthogonal reactive sites
Sequential cross-coupling efficiency
CNS lead optimization
Modulated lipophilicity
Passive permeability and BBB model validation
Agrochemical intermediate synthesis
Low volatility and distinct density
Process safety and in-process QC
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